- Suzuki cross-coupling reactions using reverse-phase glass beads in aqueous media, Tetrahedron Letters, 2003, 44(27), 5095-5098

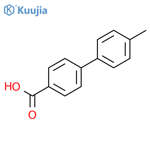

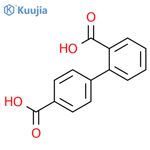

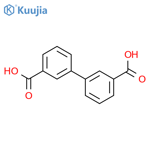

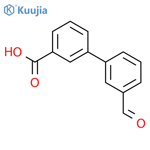

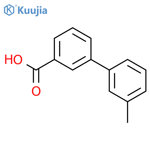

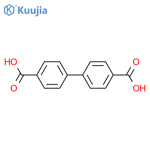

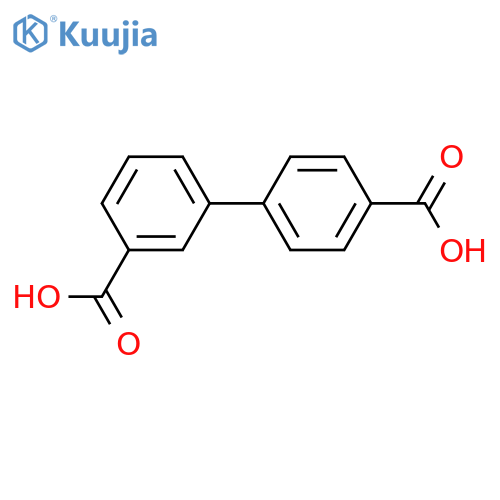

Cas no 92152-01-7 (Biphenyl-3,4'-dicarboxylic acid)

Biphenyl-3,4'-dicarboxylic acid Propriedades químicas e físicas

Nomes e Identificadores

-

- [1,1'-Biphenyl]-3,4'-dicarboxylic acid

- 3-(4-carboxyphenyl)benzoic acid

- 4-(3-CARBOXYPHENYL)BENZOIC ACID

- BIPHENYL-3,4-DICARBOXYLIC ACID

- 3.4'-H2bpdc

- Biphenyl-3,4'-dicarbonsaeure

- BIPHENYL-3,4'-DICARBOXYLIC ACID

- Diphenyl-dicarbonsaeure-(3.4')

- H2(3,4'-BPDC)

- 3,4′-Biphenyldicarboxylic acid (7CI)

- 3,4′-Bibenzoic acid

- 3,4′-Dicarboxybiphenyl

- Biphenyl-3,4'-dicarboxylic acid

-

- MDL: MFCD00728324

- Inchi: 1S/C14H10O4/c15-13(16)10-6-4-9(5-7-10)11-2-1-3-12(8-11)14(17)18/h1-8H,(H,15,16)(H,17,18)

- Chave InChI: GSYIVQLTSZFJRV-UHFFFAOYSA-N

- SMILES: O=C(C1C=CC(C2C=C(C(O)=O)C=CC=2)=CC=1)O

Propriedades Computadas

- Massa Exacta: 242.05800

Propriedades Experimentais

- PSA: 74.60000

- LogP: 2.75000

Biphenyl-3,4'-dicarboxylic acid Informações de segurança

Biphenyl-3,4'-dicarboxylic acid Dados aduaneiros

- CÓDIGO SH:2917399090

- Dados aduaneiros:

China Customs Code:

2917399090Overview:

2917399090 Other aromatic polycarboxylic acids. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%

Declaration elements:

Product Name, component content, use to, Terephthalic acid please specify4-CBAvalue, Terephthalic acid please specifyP-TLacid value, Terephthalic acid please indicate color, Terephthalic acid please indicate moisture

Summary:

2917399090 aromatic polycarboxylic acids, their anhydrides, halides, peroxides, peroxyacids and their derivatives.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:6.5%.General tariff:30.0%

Biphenyl-3,4'-dicarboxylic acid Preçomais >>

| Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |

|---|---|---|---|---|---|---|---|---|

| abcr | AB272033-1 g |

Biphenyl-3,4'-dicarboxylic acid, 95%; . |

92152-01-7 | 95% | 1g |

€238.40 | 2023-04-26 | |

| AK Scientific | AMTDA220-1g |

[1,1'-Biphenyl]-3,4'-dicarboxylic acid |

92152-01-7 | 95% | 1g |

$120 | 2025-02-18 | |

| TRC | B535248-1g |

Biphenyl-3,4'-dicarboxylic acid |

92152-01-7 | 1g |

$ 250.00 | 2022-06-07 | ||

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-PJ061-200mg |

Biphenyl-3,4'-dicarboxylic acid |

92152-01-7 | 98% | 200mg |

¥333.0 | 2022-06-10 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-PJ061-50mg |

Biphenyl-3,4'-dicarboxylic acid |

92152-01-7 | 98% | 50mg |

¥156.0 | 2022-06-10 | |

| Chemenu | CM281025-5g |

[1,1'-Biphenyl]-3,4'-dicarboxylic acid |

92152-01-7 | 95%+ | 5g |

$472 | 2024-07-20 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1227597-5g |

[1,1'-Biphenyl]-3,4'-dicarboxylic acid |

92152-01-7 | 98% | 5g |

¥2487.00 | 2024-04-25 | |

| Ambeed | A444231-1g |

[1,1'-Biphenyl]-3,4'-dicarboxylic acid |

92152-01-7 | 98% | 1g |

$49.0 | 2025-02-20 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1227597-100mg |

[1,1'-Biphenyl]-3,4'-dicarboxylic acid |

92152-01-7 | 98% | 100mg |

¥50.00 | 2024-04-25 | |

| SHANG HAI KAI SHU HUA XUE Technology Co., Ltd. | ML1009541-1g |

Biphenyl-3,4'-dicarboxylic acid |

92152-01-7 | 95% | 1g |

¥550 | 2023-11-08 |

Biphenyl-3,4'-dicarboxylic acid Método de produção

Synthetic Routes 1

1.2 Reagents: Sodium carbonate Solvents: Water ; 1.5 h, reflux

1.3 Reagents: Hydrochloric acid Solvents: Water

Synthetic Routes 2

- A process for selective aerobic oxidation of dimethylbiphenyl derivatives, United States, , ,

Synthetic Routes 3

- Transition-metal-catalyzed carbon-nitrogen and carbon-carbon bond-forming reactions, World Intellectual Property Organization, , ,

Synthetic Routes 4

- General catalysts for the Suzuki-Miyaura and Sonogashira coupling reactions of aryl chlorides and for the coupling of challenging substrate combinations in water, Angewandte Chemie, 2005, 44(38), 6173-6177

Synthetic Routes 5

- Liquid crystalline polyester compositions and methods, United States, , ,

Synthetic Routes 6

- Formation of cyclopent[a]indene and acenaphthylene from allyl esters of biphenylmono- and dicarboxylic acids and from biphenyldicarboxylic anhydrides on flash vacuum pyrolysis at 1000-1100°C, Australian Journal of Chemistry, 1997, 50(12), 1159-1182

Synthetic Routes 7

- Synthesis and characterization of a nematic fully aromatic polyester based on biphenyl 3,4'-dicarboxylic acid, Polymer Chemistry, 2019, 10(31), 4287-4296

Synthetic Routes 8

1.2 Reagents: Hydrogen peroxide Solvents: Water ; 1 h, rt

- A green, one-pot route to the biphenyldicarboxylic acids: useful intermediates in polymer synthesis, International Journal of Organic Chemistry, 2013, 3(2), 143-147

Synthetic Routes 9

- Metal-Organic Hendecahedra Assembled from Dinuclear Paddlewheel Nodes and Mixtures of Ditopic Linkers with 120° and 90° Bend Angles, Angewandte Chemie, 2009, 48(45), 8465-8468

Synthetic Routes 10

1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified

1.3 Reagents: Methanol

1.4 Reagents: Sodium hydroxide Solvents: Water ; reflux

1.5 Reagents: Hydrochloric acid Solvents: Water ; acidified

- Supramolecular Isomerism of Metal-Organic Frameworks Derived from a Bicarboxylate Linker with Two Distinct Binding Motifs, Crystal Growth & Design, 2009, 9(3), 1505-1510

Synthetic Routes 11

- Method of producing naphthalenedicarboxylic acids and bis[benzoic acids], European Patent Organization, , ,

Synthetic Routes 12

- Preparation process and use of biphenyldicarboxylic acids, World Intellectual Property Organization, , ,

Biphenyl-3,4'-dicarboxylic acid Raw materials

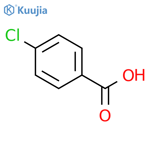

- 4-Chlorobenzoic acid

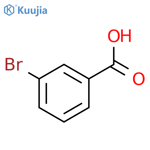

- 3-Bromobenzoic acid

- 4-(dihydroxyboranyl)benzoic acid

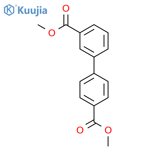

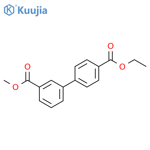

- Dimethyl biphenyl-3,4'-dicarboxylate

- 3-Iodobenzoic acid

- 2,4'-Dimethylbiphenyl

- [1,1'-Biphenyl]-3,4'-dicarboxylic acid, 4'-ethyl 3-methyl ester

- 2,3'-Dimethylbiphenyl

- 3,4'-Dimethylbiphenyl

- 3,3'-Dimethylbiphenyl

- 4,4'-Bitoluene

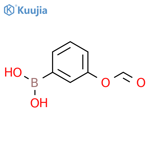

- m-Carboxyphenylboronic Acid

Biphenyl-3,4'-dicarboxylic acid Preparation Products

- Biphenyl-3,4'-dicarboxylic acid (92152-01-7)

- 3'-Methyl-1,1'-biphenyl-3-carbaldehyde (216443-78-6)

- 4'-methyl-1,1'-biphenyl-4-carboxylic acid (720-73-0)

- 3'-Methyl1,1'-biphenyl-4-carboxylic Acid (5728-33-6)

- 4'-Methylbiphenyl-3-carbaldehyde (116470-54-3)

- 4'-Formyl-1,1'-biphenyl-3-carboxylic Acid (222180-20-3)

- 3'-methyl-[1,1'-biphenyl]-4-carbaldehyde (400744-83-4)

- 4-(4-Formylphenyl)benzoic acid (70916-98-2)

- 2-(4-Carboxyphenyl)benzoic acid (606-80-4)

- 4'-Methylbiphenyl-3-carboxylic acid (147404-69-1)

- 4-(3-Formylphenyl)benzoic Acid (222180-23-6)

- Biphenyl-2,3'-dicarboxylic acid (606-75-7)

- 3,3'-H2BPDC (612-87-3)

- 3'-Formylbiphenyl-3-carboxylic acid (222180-19-0)

- 3'-Methylbiphenyl-3-carboxylic acid (158619-46-6)

- 4'-methyl-1,1'-biphenyl-4-carbaldehyde (36393-42-7)

- 1,1'-Biphenyl-4,4'-dicarboxylic Acid (787-70-2)

Biphenyl-3,4'-dicarboxylic acid Literatura Relacionada

-

Ying-Jin Wang,Chang-Qing Miao,Jing-Jing Xie,Ya-Ru Wei,Guang-Ming Ren New J. Chem., 2019,43, 15979-15982

-

Ryan Fillingham,Matthew Boon,Shaghraf Javaid,J. Alex Saunders,Franca Jones CrystEngComm, 2021,23, 2249-2261

-

Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233

-

Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923

-

Shilpi Bariar,Abitha Balakrishnan RSC Adv., 2015,5, 100077-100083

92152-01-7 (Biphenyl-3,4'-dicarboxylic acid) Produtos relacionados

- 177734-84-8([1,1'-Biphenyl]-3-carboxylicacid, 3',5'-dimethyl-)

- 720-73-0(4'-methyl-1,1'-biphenyl-4-carboxylic acid)

- 143613-17-6(H2QPBC)

- 92-92-2(4-Biphenylcarboxylic acid)

- 106359-70-0(Benzoic acid,4-(2-naphthalenyl)-)

- 106359-69-7(4-Naphthalen-1-yl-benzoic Acid)

- 147404-69-1(4'-Methylbiphenyl-3-carboxylic acid)

- 22803-05-0(H4bptc)

- 716-76-7(1,1'-biphenyl-3-carboxylic acid)

- 787-70-2(1,1'-Biphenyl-4,4'-dicarboxylic Acid)